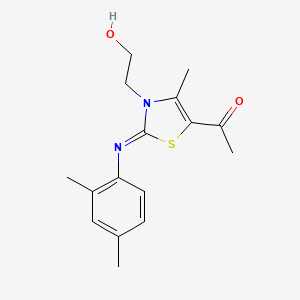
(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone, identified by its CAS number 905764-08-1, is a thiazole derivative with potential biological activities. This compound features a complex structure that includes an imino group, a hydroxyethyl moiety, and a thiazole ring, which contribute to its pharmacological properties.
- Molecular Formula: C₁₆H₂₀N₂O₂S
- Molecular Weight: 304.4 g/mol
- Structure: The compound includes a thiazole ring which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group enhances solubility and facilitates transport across cell membranes, while the thiazole ring may engage in interactions with multiple biological pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains. For example, certain thiazole derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiazole Derivative A | S. aureus | Effective |
| Thiazole Derivative B | E. coli | Moderate |
| (Z)-1-(...) | TBD | TBD |
Cytotoxicity
The cytotoxic effects of thiazole derivatives have been documented in several studies. For instance, IC50 values indicate varying degrees of cytotoxicity among different derivatives, suggesting that modifications in structure can significantly influence biological activity.
| Compound | IC50 (µg/cm³) | Activity |
|---|---|---|
| Compound I | < 0.125 | High Cytotoxicity |
| Compound II | 0.068 | Very High Cytotoxicity |
| (Z)-1-(...) | TBD | TBD |
Case Studies
- Anticancer Potential : A study focusing on quinazoline derivatives demonstrated that structural modifications can lead to enhanced anticancer properties. Similar approaches could be explored for (Z)-1-(...) to evaluate its efficacy against cancer cell lines .
- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of thiazole derivatives suggest that (Z)-1-(...) may serve as a potential inhibitor for specific enzymes involved in metabolic pathways .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-5-6-14(11(2)9-10)17-16-18(7-8-19)12(3)15(21-16)13(4)20/h5-6,9,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBKSPHJCZONJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














